An In-depth Technical Guide to the Thermodynamic Properties and Hydration States of L-Alanyl-L-alanine
An In-depth Technical Guide to the Thermodynamic Properties and Hydration States of L-Alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermodynamic properties and hydration states of the dipeptide L-Alanyl-L-alanine, with a specific focus on its tetrahydrate form. In the landscape of pharmaceutical development, understanding the hydration behavior of peptides is paramount, as it directly influences critical parameters such as stability, solubility, and bioavailability. This document synthesizes fundamental principles with field-proven experimental insights to offer a robust resource for professionals in drug discovery and formulation.
Introduction: The Critical Role of Hydration in Peptide Stability
Peptides, as therapeutic agents, are exquisitely sensitive to their microenvironment. Water, a ubiquitous component in biological systems and pharmaceutical formulations, plays a pivotal role in dictating the conformational landscape and, consequently, the activity and degradation pathways of these molecules. The formation of crystalline hydrates, where water molecules are incorporated into the crystal lattice in stoichiometric or non-stoichiometric amounts, is a common phenomenon. These hydrates can exhibit markedly different physicochemical properties compared to their anhydrous counterparts.
For L-Alanyl-L-alanine, a simple dipeptide, the study of its hydration states serves as a fundamental model for understanding the more complex behavior of larger, therapeutically relevant peptides. The transition between different hydration states, driven by changes in temperature and relative humidity, can have profound implications for drug product stability and performance. This guide will delve into the thermodynamic underpinnings of these transitions and the analytical techniques employed to characterize them.
Physicochemical Properties of L-Alanyl-L-alanine
L-Alanyl-L-alanine (C₆H₁₂N₂O₃) is a dipeptide composed of two L-alanine residues linked by a peptide bond.[1] Its structure is fundamental to its interaction with water, featuring both hydrophilic (the N- and C-termini and the peptide backbone) and hydrophobic (the methyl side chains) regions. In the solid state and in aqueous solution over a wide pH range, it exists as a zwitterion.[2]
| Property | Value | Reference |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | 280-285 °C (decomposes) | [3] |
| Water Solubility | Soluble | [4] |
| pKa | 3.16 (predicted) | [4] |
Understanding Hydration States and Their Thermodynamics
The interaction of L-Alanyl-L-alanine with water vapor can lead to the formation of various hydrated forms, with the tetrahydrate being a significant state. The stability of these hydrates is governed by the thermodynamics of the hydration and dehydration processes.
Key Thermodynamic Parameters
The transition between the anhydrous and hydrated forms is a phase change characterized by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
-
Entropy of Hydration (ΔS_hyd): This reflects the change in disorder during the hydration process. The incorporation of mobile water molecules into a rigid crystal lattice generally leads to a decrease in entropy.
-
Gibbs Free Energy of Hydration (ΔG_hyd): This determines the spontaneity of the hydration process at a given temperature and relative humidity. It is calculated using the equation: ΔG_hyd = ΔH_hyd - TΔS_hyd. A negative ΔG_hyd indicates a spontaneous transition to the hydrated form. Theoretical models for peptide hydration can provide estimates of the free energy of hydration.[5]
Hydration and Dehydration Pathways
The process of hydration and dehydration can be visualized as a series of steps involving the adsorption of water molecules onto the crystal surface, followed by their incorporation into the crystal lattice. The reverse process occurs during dehydration.
Caption: Generalized pathway for the hydration and dehydration of L-Alanyl-L-alanine.
Experimental Characterization of Hydration States
A multi-technique approach is essential for the comprehensive characterization of the hydration states of L-Alanyl-L-alanine.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for studying the thermodynamics and kinetics of dehydration.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrated peptide, a stepwise mass loss corresponding to the release of water molecules is observed. The stoichiometry of the hydrate can be determined from the percentage of mass loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. Dehydration is an endothermic process, and the area under the DSC peak corresponds to the enthalpy of dehydration (ΔH_dehyd).
Experimental Protocol: Simultaneous TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the L-Alanyl-L-alanine hydrate into an aluminum pan.
-
Instrument Setup: Use a simultaneous TGA/DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Use an inert atmosphere, such as dry nitrogen, at a constant flow rate (e.g., 50 mL/min) to facilitate the removal of evolved water.
-
-
Data Analysis:
-
From the TGA curve, determine the temperature range of water loss and the percentage of mass lost. Calculate the number of water molecules per peptide molecule.
-
From the DSC curve, integrate the endothermic peak corresponding to dehydration to determine the enthalpy of dehydration (ΔH_dehyd).
-
Studies on related dipeptides, such as L-alanyl-L-valine, have demonstrated the utility of simultaneous TG/DSC analysis in characterizing their thermal stability and the stoichiometry of their clathrates with water.[6][7]
Caption: Experimental workflow for TGA/DSC analysis of a hydrated peptide.
X-ray Powder Diffraction (XRPD)
Water Vapor Sorption Analysis
Dynamic Vapor Sorption (DVS) or Gravimetric Vapor Sorption (GVS) is used to study the hygroscopicity of a material. This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. The resulting water sorption isotherm provides critical information about:
-
Hygroscopicity: The propensity of the material to absorb water from the atmosphere.
-
Critical Relative Humidity (RHc): The RH at which the transition from the anhydrous form to a hydrated form occurs.
-
Stoichiometry of Hydrates: The number of water molecules taken up at different RH levels.
Mechanistic Insights and Field-Proven Considerations
-
Causality in Experimental Choices: The choice of a 10 °C/min heating rate in TGA/DSC is a standard practice that balances good resolution of thermal events with a reasonable experiment time. Slower heating rates can provide better resolution of closely occurring events but may lead to broader peaks.
-
Self-Validating Protocols: The combination of TGA and DSC provides a self-validating system. The mass loss observed in TGA should correspond to the endothermic event in the DSC. Furthermore, the stoichiometry calculated from the TGA data can be correlated with the nature of the hydrate.
-
Impact of Crystal Packing: The arrangement of peptide molecules in the crystal lattice significantly influences the accessibility of water molecules and the energetics of hydration/dehydration. The presence of both hydrophilic and hydrophobic moieties in L-Alanyl-L-alanine leads to complex crystal packing, which in turn dictates the formation and stability of its hydrates.
Conclusion
A thorough understanding of the thermodynamic properties and hydration states of L-Alanyl-L-alanine is crucial for its potential application in pharmaceutical development, serving as a valuable model for more complex peptides. While specific thermodynamic data for the tetrahydrate form remains an area for further investigation, the application of established analytical techniques such as TGA, DSC, and XRPD, provides a robust framework for its characterization. The principles and methodologies outlined in this guide offer a solid foundation for researchers and scientists working to ensure the stability and efficacy of peptide-based therapeutics.
References
-
Ziganshin, M. A., et al. (2015). Interaction of l-alanyl-l-valine and l-valyl-l-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films. Physical Chemistry Chemical Physics, 17(31), 20168-20177. [Link]
-
Hempel, A., Camerman, N., & Camerman, A. (1991). L-alanyl-L-alanyl-L-alanine: parallel pleated sheet arrangement in unhydrated crystal structure, and comparisons with the antiparallel sheet structure. Biopolymers, 31(2), 187-192. [Link]
-
PubChem. (n.d.). L-Alanyl-L-alanine. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
-
Lehmann, M. S., Koetzle, T. F., & Hamilton, W. C. (1972). Precision Neutron Diffraction Structure Determination of Protein and Nucleic Acid Components. IV. The Crystal and Molecular Structure of the Amino Acid L-Alanine. Journal of the American Chemical Society, 94(8), 2657–2660. [Link]
Sources
- 1. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of l-alanyl-l-valine and l-valyl-l-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. A model for hydration of peptides and its application to the conformational analysis of terminally blocked amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kpfu.ru [kpfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. L-alanyl-L-alanyl-L-alanine: parallel pleated sheet arrangement in unhydrated crystal structure, and comparisons with the antiparallel sheet structure - PubMed [pubmed.ncbi.nlm.nih.gov]
